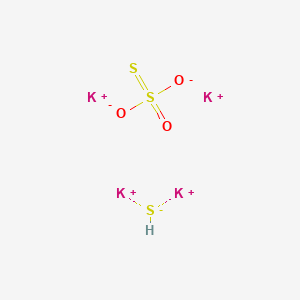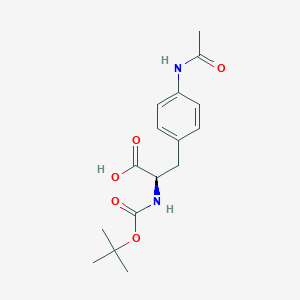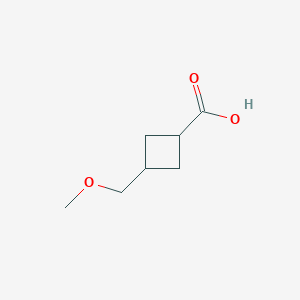
Potash, sulfurated
Overview
Description
Potash, sulfurated, also known as liver of sulfur, is a mixture primarily composed of potassium polysulfides and potassium thiosulfate. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry. The compound is known for its distinctive liver-brown color when freshly prepared, which turns greenish-yellow upon exposure to air .
Mechanism of Action
Target of Action
Sulfurated potash, also known as Potash, sulfurated, primarily targets the Sodium/potassium-transporting ATPase subunit alpha-1 . This protein plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular processes.
Mode of Action
Potassium, the major cation (positive ion) inside animal cells, interacts with its target to maintain the membrane potential . The concentration differences of potassium and sodium ions cause a difference in electric potential between the inside and outside of cells, known as the membrane potential . This balance between potassium and sodium is maintained by the Sodium/potassium-transporting ATPase subunit alpha-1 .
Biochemical Pathways
The interaction of sulfurated potash with its target affects the potassium-sodium balance in the cell . This balance is critical for the generation of action potentials, which are “spikes” of electrical discharge. The ability of cells to produce these electrical discharges is vital for body functions such as neurotransmission, muscle contraction, and heart function .
Pharmacokinetics
It is known that potassium is mostly eliminated through urine, but also through skin and feces .
Result of Action
The action of sulfurated potash results in the maintenance of the membrane potential . This allows the cell to generate an action potential, which is critical for various body functions such as neurotransmission, muscle contraction, and heart function .
Action Environment
The action, efficacy, and stability of sulfurated potash can be influenced by various environmental factors. For instance, the compound’s reactivity can decrease with exposure to air, and it is most effective when kept dry, sealed from air, out of light, and in a freezer . Furthermore, the concentration of the solution and the temperature can affect the oxidation process when sulfurated potash is used to create a patina on metal .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potash, sulfurated, is typically prepared by fusing sublimed sulfur with potassium carbonate. The reaction involves heating the mixture until it melts and forms a homogeneous liquid. Upon cooling, the mixture solidifies into a liver-brown mass. The reaction can be represented as follows:
K2CO3+S8→K2Sx+CO2
Industrial Production Methods
In industrial settings, this compound, is produced by heating a mixture of potassium carbonate and sulfur in large furnaces. The reaction is carefully controlled to ensure the formation of the desired polysulfides and thiosulfates. The product is then cooled and broken into smaller pieces for packaging and distribution .
Chemical Reactions Analysis
Types of Reactions
Potash, sulfurated, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions are:
Oxidation: this compound, can be oxidized to form potassium sulfate and sulfur dioxide.
Reduction: It can be reduced to form potassium sulfide and elemental sulfur.
Substitution: this compound, can react with acids to form hydrogen sulfide and potassium salts.
Common Reagents and Conditions
Oxidation: Oxygen or air is used as the oxidizing agent.
Reduction: Reducing agents such as hydrogen or carbon monoxide are used.
Substitution: Acids like hydrochloric acid or sulfuric acid are commonly used.
Major Products Formed
Oxidation: Potassium sulfate and sulfur dioxide.
Reduction: Potassium sulfide and elemental sulfur.
Substitution: Hydrogen sulfide and potassium salts.
Scientific Research Applications
Potash, sulfurated, has numerous applications in scientific research:
Chemistry: It is used in the preparation of N-substituted thionamides, which are important intermediates in organic synthesis.
Biology: It is used in the treatment of skin disorders such as acne, usually in the form of a lotion with zinc sulfate.
Medicine: Historically, it was used to combat arthritis, although it is no longer favored due to the toxicity of sulfides and polysulfides.
Industry: It is used in metalworking to form a patina on copper alloys, turning them brown or black.
Comparison with Similar Compounds
Similar Compounds
Potassium sulfide: A binary salt that is similar in composition but lacks the polysulfides and thiosulfates present in potash, sulfurated.
Potassium thiosulfate: A component of this compound, but used separately in various applications.
Potassium polysulfide: Another component of this compound, used in similar applications.
Uniqueness
This compound, is unique due to its combination of potassium polysulfides and potassium thiosulfate, which gives it a wide range of applications. Its ability to form a patina on metals and its historical use in medicine set it apart from other similar compounds .
Properties
IUPAC Name |
tetrapotassium;dioxido-oxo-sulfanylidene-λ6-sulfane;sulfanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4K.H2O3S2.H2S/c;;;;1-5(2,3)4;/h;;;;(H2,1,2,3,4);1H2/q4*+1;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOBJZFANBWPPF-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=S)[O-].[SH-].[K+].[K+].[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HK4O3S3+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39365-88-3, 8027-93-8 | |
| Record name | Potash, sulfurated [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039365883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potash, sulfurated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)
